1-Amino-6-nitroindan hydrochloride
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Overview
Description
1-Amino-6-nitroindan hydrochloride is an organic compound with the molecular formula C9H10N2O2·HCl It is a derivative of indan, a bicyclic hydrocarbon, and features both an amino group and a nitro group attached to the indan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-6-nitroindan hydrochloride can be synthesized through several methods. One common synthetic route involves the nitration of indan, followed by reduction and subsequent amination. The general steps are as follows:
Nitration: Indan is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the desired position.
Reduction: The nitroindan is then reduced to the corresponding aminoindan using reducing agents such as iron powder in the presence of hydrochloric acid.
Hydrochloride Formation: The resulting aminoindan is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, optimized for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions
1-Amino-6-nitroindan hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in diaminoindan derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin(II) chloride, or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Nitrosoindan, nitroindan derivatives.
Reduction: Diaminoindan derivatives.
Substitution: Alkylated or acylated indan derivatives.
Scientific Research Applications
1-Amino-6-nitroindan hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-6-nitroindan hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-5-nitroindan hydrochloride
- 1-Amino-7-nitroindan hydrochloride
- 2-Amino-6-nitroindan hydrochloride
Comparison
1-Amino-6-nitroindan hydrochloride is unique due to the specific positioning of the amino and nitro groups on the indan ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. For instance, the electronic and steric effects of the substituents can affect the compound’s ability to interact with biological targets or undergo specific chemical reactions.
Properties
IUPAC Name |
6-nitro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-9-4-2-6-1-3-7(11(12)13)5-8(6)9;/h1,3,5,9H,2,4,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEGOUYYCUZWDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632699 |
Source
|
Record name | 6-Nitro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185230-66-4 |
Source
|
Record name | 6-Nitro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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